4-(2-Phenylethynyl)phenol
Overview
Description
4-(2-Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)phenol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated phenol in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Another method involves the nucleophilic aromatic substitution reaction, where a phenylacetylene is reacted with a halogenated phenol in the presence of a strong base, such as potassium tert-butoxide. This reaction also occurs under mild conditions and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethynyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions typically occur under mild conditions.
Substitution: Common reagents for substitution reactions include acyl chlorides and alkyl halides. The reactions typically occur under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
4-(2-Phenylethynyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its phenolic hydroxyl group allows it to interact with various biological targets.
Medicine: It has potential applications in drug discovery and development. Its structural properties make it a candidate for the design of new therapeutic agents.
Industry: It is used in the production of polymers and other advanced materials. Its phenolic hydroxyl group allows it to participate in polymerization reactions.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethynyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-ligand interactions. The phenylethynyl group can also interact with hydrophobic pockets in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
4-(2-Phenylethynyl)phenol can be compared with other similar compounds, such as:
4-(2-Phenylethenyl)phenol: This compound has a similar structure but contains a phenylethenyl group instead of a phenylethynyl group. The presence of the double bond in the phenylethenyl group can lead to different reactivity and binding properties.
4-Hydroxyphenylacetylene: This compound contains a phenylacetylene group instead of a phenylethynyl group. The presence of the triple bond in the phenylacetylene group can lead to different reactivity and binding properties.
4-Hydroxyphenylpropene: This compound contains a phenylpropene group instead of a phenylethynyl group. The presence of the propene group can lead to different reactivity and binding properties.
The uniqueness of this compound lies in its combination of a phenolic hydroxyl group and a phenylethynyl group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
IUPAC Name |
4-(2-phenylethynyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUNTCDLAQYNFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451693 | |
Record name | 4-(2-phenylethynyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-26-9 | |
Record name | 4-(2-Phenylethynyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1849-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-phenylethynyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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